![molecular formula C14H14BrN3O3S B3605714 N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3605714.png)
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
Overview
Description
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was originally developed as an anti-cancer drug and has shown promising results in preclinical and clinical studies.
Scientific Research Applications
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in the regulation of cell growth, differentiation, and angiogenesis. In addition to its anti-cancer properties, N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has also been studied for its potential use in the treatment of other diseases, such as psoriasis, rheumatoid arthritis, and diabetes.
Mechanism of Action
The mechanism of action of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide involves the inhibition of several kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide blocks the signaling pathways that promote cell growth, differentiation, and angiogenesis. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide inhibits tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide is its specificity for kinases such as Raf-1, B-Raf, and VEGFR-2. This makes it a valuable tool for studying the role of these kinases in cancer and other diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some lab experiments.
Future Directions
There are several future directions for research on N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide. One area of research is the development of new formulations or delivery methods that increase the solubility and bioavailability of this compound. Another area of research is the identification of new targets for this compound, which could expand its potential therapeutic applications. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide in humans.
properties
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c1-22(20,21)18(13-6-2-4-11(15)8-13)10-14(19)17-12-5-3-7-16-9-12/h2-9H,10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZORUMSWIIIBFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.